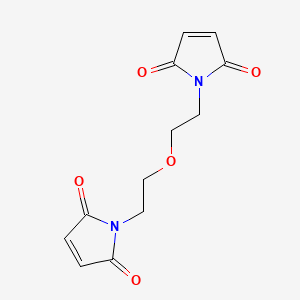
Cyclobutanone, 2,2-dichloro-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutanone, 2,2-dichloro-3-methyl- is a chemical compound with the molecular formula C5H6Cl2O. It is a derivative of cyclobutanone, where two chlorine atoms and one methyl group are substituted at the 2 and 3 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutanone, 2,2-dichloro-3-methyl- can be synthesized through various methods. One common approach involves the [2 + 2] cycloaddition reaction, which is widely used for synthesizing cyclobutane derivatives . In this method, appropriate precursors undergo cycloaddition under controlled conditions to form the cyclobutane ring structure.
Another method involves the dialkylation of 1,3-dithiane with 1-bromo-3-chloropropane, followed by deprotection to the ketone using mercuric chloride (HgCl2) and cadmium carbonate (CdCO3) .
Industrial Production Methods
Industrial production methods for cyclobutanone, 2,2-dichloro-3-methyl- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chlorine atoms and the methyl group, which can affect the reactivity and selectivity of the compound.
Common Reagents and Conditions
Oxidation: Cyclobutanone, 2,2-dichloro-3-methyl- can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur at the chlorine atoms, where nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted cyclobutanone derivatives.
Aplicaciones Científicas De Investigación
Cyclobutanone, 2,2-dichloro-3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclobutanone, 2,2-dichloro-3-methyl- involves its interaction with molecular targets and pathways in biological systems. The presence of chlorine atoms and the methyl group can influence the compound’s reactivity and binding affinity to specific targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclobutanone, 2,2-dichloro-3-methyl- can be compared with other similar compounds, such as:
Cyclobutanone, 2-hydroxy-2-methyl-: This compound has a hydroxyl group instead of chlorine atoms, which affects its chemical properties and reactivity.
Cyclobutanone, 2,2-dichloro-3-methoxy-:
The uniqueness of cyclobutanone, 2,2-dichloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H6Cl2O |
|---|---|
Peso molecular |
153.00 g/mol |
Nombre IUPAC |
2,2-dichloro-3-methylcyclobutan-1-one |
InChI |
InChI=1S/C5H6Cl2O/c1-3-2-4(8)5(3,6)7/h3H,2H2,1H3 |
Clave InChI |
QVUWEGPHLLWLSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)C1(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)






